molecular formula C7H6BrNO B160853 N-(2-bromophenyl)formamide CAS No. 10113-38-9

N-(2-bromophenyl)formamide

Cat. No. B160853
CAS RN: 10113-38-9
M. Wt: 200.03 g/mol
InChI Key: OHWIHFWQMRBQMV-UHFFFAOYSA-N
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Description

“N-(2-bromophenyl)formamide” is an organic compound with the molecular formula C7H6BrNO and a molecular weight of 200.03 . It is used for research purposes .


Molecular Structure Analysis

“N-(2-bromophenyl)formamide” has a molecular structure represented by the formula C7H6BrNO . The structure includes a bromophenyl group and a formamide group .


Physical And Chemical Properties Analysis

“N-(2-bromophenyl)formamide” is a white to tan solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Catalysis and Organic Synthesis

N-(2-bromophenyl)formamide and its derivatives are utilized in organic synthesis, particularly in palladium-catalyzed carbon-monoxide-free aminocarbonylation of aryl halides. This method provides an efficient route to synthesize various compounds without using toxic carbon monoxide gas (Sawant et al., 2011). Additionally, these compounds are used in copper-catalyzed reactions to synthesize quinazolinones and other organic compounds (Xu et al., 2012).

Molecular Docking and Structural Analysis

N-(4-Bromo-Phenyl)-Formamide, a novel derivative, is studied for its molecular structure and interactions. Its antimicrobial properties are also investigated, showing potential applications in pharmaceuticals (Malek et al., 2020).

Green Chemistry and Environmental Applications

Formamide derivatives are explored for their role in green chemistry. For instance, N-formylmorpholine is synthesized as a green solvent for organic compound synthesis (Ghasemi, 2018). Additionally, formamides are synthesized using CO2 and H2, presenting an environmentally friendly approach (Liu et al., 2017).

Analytical Techniques

In the field of analytical chemistry, formamide and its derivatives are used in capillary electrophoresis, providing advantages like higher efficiency and shorter analysis times compared to aqueous media (Sahota & Khaledi, 1994).

Biochemistry and Medicinal Chemistry

N-(2-bromophenyl)formamide derivatives show potential in medicinal chemistry. For example, N-formyl derivatives are synthesized for use in the pharmaceutical industry (Chapman et al., 2017). Moreover, these compounds are used in the synthesis of formoterol fumarate, a medication used in the management of bronchial asthma (Kalaiselvan et al., 2018).

Safety And Hazards

“N-(2-bromophenyl)formamide” may be harmful if swallowed and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

properties

IUPAC Name

N-(2-bromophenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c8-6-3-1-2-4-7(6)9-5-10/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWIHFWQMRBQMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355876
Record name N-(2-bromophenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)formamide

CAS RN

10113-38-9
Record name N-(2-bromophenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromoformanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To acetic anhydride (74.2 g, 727 mmol) was added formic acid (32.9 mL, 872 mmol) under a nitrogen atmosphere while stirring at room temperature, followed by stirring at 70° C. for 3 hours. The reaction mixture was allowed to cool down to room temperature, and tetrahydrofuran (50 mL) was added. To the solution was added a solution of 2-bromoaniline (50.0 g, 291 mmol) in tetrahydrofuran (50 mL) at room temperature, followed by stirring at the same temperature for 1 hour, and concentration was carried out. To the resultant crude crystals was added ethanol (200 mL), followed by heating and stirring at 60° C. After the crystals dissolved, the mixture was allowed to cool down to room temperature, then water (400 mL) was added, followed by stirring for 3 hours. The precipitated crystals were collected by filtration to give 48.8 g of the title compound as white crystals.
Quantity
74.2 g
Type
reactant
Reaction Step One
Quantity
32.9 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
KH Chiang, SH Lu, WP Yen, N Uramaru… - Heteroatom …, 2016 - Wiley Online Library
A convenient synthetic method for N‐arylformamide derivatives was successfully developed by reacting α‐iodo‐N‐arylacetamides with formamide. This method was applicable to α‐iodo…
Number of citations: 3 onlinelibrary.wiley.com
L He, H Li, H Neumann, M Beller… - Angewandte Chemie …, 2014 - Wiley Online Library
Given the importance of quinazolinones and carbonylative transformations, a palladium‐catalyzed four‐component carbonylative coupling system for the synthesis of diverse 4(3H)‐…
Number of citations: 81 onlinelibrary.wiley.com
Y Yang, H Huang, L Wu - Organic & Biomolecular Chemistry, 2014 - pubs.rsc.org
A novel and efficient procedure for the synthesis of N-substituted phenanthridinones via palladium-catalyzed annulation of benzynes with N-substituted-N-(2-halophenyl)formamides …
Number of citations: 36 pubs.rsc.org
H Yu, Q Liu, Y Li, C Ni - Tetrahedron Letters, 2012 - Elsevier
A new protocol for the synthesis of a variety of 2-aminobenzimidazole derivatives has been developed. O-haloaryl carbonimidoyl dichloride reacted with anilines to generate an o-…
Number of citations: 11 www.sciencedirect.com
M Jia, H Zhang, Y Lin, D Chen, Y Chen… - Organic & Biomolecular …, 2018 - pubs.rsc.org
The Lossen rearrangement is a classic process for transforming activated hydroxamic acids into isocyanate under basic or thermal conditions. In the current report we disclosed a …
Number of citations: 21 pubs.rsc.org
S Qiao, W Deng, G Deng, Y Liang… - Organic & Biomolecular …, 2022 - pubs.rsc.org
Transition-metal-catalysed CH functionalization has emerged as a powerful approach for the transformation of organic molecules due to its high atom- and step economy. Among them, …
Number of citations: 8 pubs.rsc.org
JB Peng, X Qi, XF Wu - Synlett, 2017 - thieme-connect.com
This account summarizes predominately our recent endeavors in developing CO gas-free carbonylation reactions and the application of carbonylation reactions in the synthesis of …
Number of citations: 147 www.thieme-connect.com
B Niaz - 2011 - epub.ub.uni-greifswald.de
Phosphines are highly versatile ligands for transition metal catalysts because of wide tuning abilites of their stereoelectronic properties. Bulky and basic phosphines, to a smaller extend …
Number of citations: 2 epub.ub.uni-greifswald.de
K Ramachandran, GG Kumar, AR Kim… - Bulletin of the Korean …, 2014 - Citeseer
Tageteserecta flower like zinc oxide nanostructures composed of hexagonal nanorods were synthesized via sonochemical method at room temperature. The synthesized nanomaterials …
Number of citations: 3 citeseerx.ist.psu.edu
LSR Yadav, R Venkatesh, M Raghavendra… - Current …, 2020 - ingentaconnect.com
Background: Zinc oxide nanoparticles prepared from an easy, eco-friendly and cost-effective green combustion technique using an extract of turmeric root has been an immense …
Number of citations: 9 www.ingentaconnect.com

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